molecular formula C20H20F3N5O B2514552 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797852-78-8

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2514552
CAS No.: 1797852-78-8
M. Wt: 403.409
InChI Key: ZVMHWPIFMKQGNL-UHFFFAOYSA-N
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Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea , often referred to in literature as a piperidine derivative, has garnered significant attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula and Characteristics

  • Molecular Formula : C17H19N5O
  • Molecular Weight : 341.43 g/mol
  • Structural Features :
    • Piperidine ring
    • Cyanopyridine moiety
    • Trifluoromethyl phenyl group

The unique combination of these structural elements contributes to its diverse biological activities.

Research indicates that this compound interacts with various molecular targets, influencing several signaling pathways:

  • Receptor Interaction : It is known to modulate the activity of chemokine receptors, particularly CXCR3, which plays a crucial role in immune responses and inflammation.
  • Signaling Pathways : The compound may influence pathways related to cell proliferation, apoptosis, and neurotransmission.

Antioxidant Activity

In vitro assays have demonstrated that similar compounds exhibit antioxidant properties. For instance, derivatives related to the piperidine structure have shown effective free-radical scavenging abilities . Although specific data on this compound is limited, the structural similarities suggest potential antioxidant effects.

Anticancer Potential

Preliminary studies have indicated that related compounds demonstrate significant anticancer activity. For example, certain pyrimidine derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 0.05 to 0.3 µg/mL . While direct studies on this specific compound are scarce, the structural basis suggests it could exhibit similar properties.

Case Studies

  • Inflammation and Immune Response :
    • A study highlighted the potential of compounds with similar structures as allosteric modulators of CXCR3, indicating their use in treating inflammatory diseases.
    • The modulation of immune responses through CXCR3 inhibition suggests therapeutic applications in autoimmune disorders.
  • Antineoplastic Activity :
    • Research on related piperidine derivatives has shown moderate to significant antineoplastic activity against various cancer cell lines . These findings support the hypothesis that this compound may also possess anticancer properties.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Starting materials undergo cyclization reactions.
  • Introduction of the Cyanopyridine Group : Nucleophilic substitution reactions introduce the cyanopyridine moiety.
  • Coupling Reaction : The final step involves forming an amide bond with the trifluoromethyl phenyl group.

Properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c21-20(22,23)16-4-1-5-17(11-16)27-19(29)26-13-14-6-9-28(10-7-14)18-15(12-24)3-2-8-25-18/h1-5,8,11,14H,6-7,9-10,13H2,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMHWPIFMKQGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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